5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Description
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core with a methyl group at position 5 and an amino group at position 2. This scaffold is structurally analogous to purine bases, making it a critical pharmacophore in medicinal chemistry. Its derivatives are extensively studied for their role in targeting kinases, viral enzymes, and other biomolecules due to their ability to mimic adenosine or guanine in binding interactions .
Properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-9-6-5(4)3-10-7(8)11-6/h2-3H,1H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMGBBJDTRQVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC=C12)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For example, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis can yield various pyrimidine analogs . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring cost-effectiveness and scalability while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the pyrrolopyrimidine core .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been investigated for its potential as an anticancer agent. Research indicates that compounds within this class can inhibit tumor cell proliferation effectively. For instance, studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine exhibit micromolar inhibition against various cancer cell lines, demonstrating their potential as microtubule inhibitors and leading to enhanced antitumor activity when combined with other agents like Taxol .
2. Kinase Inhibition
This compound acts as a potent inhibitor of several kinases, including Akt, Rsk, and S6K. These kinases are crucial in regulating cellular processes such as growth, survival, and metabolism. Inhibiting these pathways can lead to reduced tumor growth and improved outcomes in cancer therapies. For example, a study highlighted the effectiveness of pyrrolo[2,3-d]pyrimidine derivatives in suppressing the growth of breast cancer and glioma cells through selective kinase inhibition .
Biological Research
1. Cellular Signaling Pathways
this compound is utilized in exploring cellular signaling pathways. Its role in modulating kinase activity allows researchers to dissect complex signaling networks involved in cancer progression and resistance mechanisms. This understanding can lead to the identification of new therapeutic targets and strategies for overcoming drug resistance in cancer treatment .
2. Antiviral Activity
Recent studies have identified this compound derivatives as potential antiviral agents against flaviviruses such as Zika and dengue viruses. The structural features of these compounds contribute to their ability to inhibit viral replication, making them promising candidates for further development in antiviral therapies .
Pharmaceutical Development
1. Drug Formulation
The compound serves as a building block in the synthesis of new therapeutic agents. Its unique chemical structure allows for modifications that can enhance bioavailability and efficacy. For example, compounds based on this scaffold have been developed into formulations targeting specific diseases like autoimmune disorders and cancers where kinase inhibition is beneficial .
2. Combination Therapies
Research indicates that this compound can be effectively combined with other drugs to enhance therapeutic outcomes. Studies on drug combinations have shown that pairing this compound with established chemotherapeutic agents can significantly improve antitumor efficacy by targeting multiple pathways simultaneously .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated micromolar inhibition of tumor cells using pyrrolo[2,3-d]pyrimidine derivatives; enhanced effects with Taxol. |
| Study 2 | Kinase Inhibition | Identified selective inhibition of Akt and Rsk kinases leading to reduced cell proliferation in breast cancer models. |
| Study 3 | Antiviral Properties | Showed effectiveness against Zika virus; structural modifications increased antiviral activity significantly. |
Mechanism of Action
The mechanism of action of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby preventing substrate binding and subsequent phosphorylation events. This inhibition can lead to the induction of apoptosis in cancer cells, as well as the modulation of various signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Functionalized Derivatives and Bioactivity
Antitumor Agents:
- 7-Benzyl-4-methyl-5-[2-(2,3,4,5-tetramethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine (12) :
- N-(3-Methoxy-5-((4-methylpiperazin-1-yl)methyl)phenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine (26) :
Antiviral Agents:
- SRI-32007 (Cyr997): Substituents: Morpholino (C2), methylsulfonyl (C7). Bioactivity: Inhibits HBV replication by targeting the core promoter (EC₅₀ = 0.8 µM), outperforming lexibulin due to optimized substituent bulk .
Research Findings and Trends
Substituent Positioning : The 5-methyl group in this compound enhances steric complementarity with kinase ATP-binding pockets, whereas N7-methylation (e.g., 7-methyl derivatives) often reduces target engagement .
Amino Group Role: The 2-amino group is critical for hydrogen bonding with kinase catalytic domains, as seen in PF-06459988, an EGFR inhibitor .
Halogenation : Iodinated derivatives (e.g., 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine) serve as versatile intermediates for click chemistry or radiolabeling .
Biological Selectivity : Bulky substituents (e.g., benzyl, tetramethoxyphenyl) improve antitumor potency but may compromise solubility, necessitating formulation optimization .
Biological Activity
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, often employing microwave-assisted techniques to enhance yield and purity. Key synthetic routes include cyclization from suitable precursors under controlled conditions.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation with IC50 values ranging from single-digit micromolar to submicromolar concentrations. For instance, compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold have shown potent inhibition of microtubule assembly, which is crucial for cell division .
Table 1: Antitumor Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 0.6 | Microtubule inhibition |
| Compound 2 | 1.0 | Microtubule inhibition |
| Compound 3 | 3.0 | Microtubule inhibition |
| Compound 4 | 4.0 | Microtubule inhibition |
The mechanism by which this compound exerts its antitumor effects involves the disruption of microtubule dynamics. This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells. Studies have shown that this compound can bind to tubulin at sites distinct from traditional chemotherapeutics like Taxol and Colchicine, suggesting a novel mechanism of action that may help overcome drug resistance in cancer therapies .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolo[2,3-d]pyrimidine structure can significantly influence biological activity. For example, the introduction of various substituents at specific positions on the ring system has been correlated with enhanced potency against specific cancer cell lines. Compounds with methoxy substitutions at the benzyl moiety have shown improved antitumor activity compared to their unsubstituted counterparts .
Table 2: Structure-Activity Relationships
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| N7 | Benzyl | Increased potency |
| C5 | Methoxy | Enhanced activity |
| C4 | Halogen | Variable effects |
Case Studies
- Inhibition of Plasmodium falciparum : In silico studies have identified this compound derivatives as potential inhibitors targeting calcium-dependent protein kinases in Plasmodium falciparum, showing promising IC50 values in the range of for PfCDPK4 and for PfCDPK1 .
- Microtubule Dynamics : A study demonstrated that specific derivatives of this compound induced significant changes in microtubule dynamics in HeLa cells, leading to mitotic delays and cell death due to disrupted spindle morphology .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its derivatives?
- Methodology : A common approach involves condensation reactions of substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by protective group chemistry (e.g., Boc protection) to stabilize intermediates. For example, ω-substituted aldehydes react with 2,6-diaminopyrimidin-4(3H)-one under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine core. Subsequent Boc protection at N(2), N(7), and O(4) positions enables functionalization of the 5-position .
- Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used to introduce aryl/heteroaryl groups at specific positions. For instance, coupling 5-bromo derivatives with boronic esters under microwave heating (120°C, 5 minutes) yields substituted analogs in moderate to high yields .
Q. How can structural characterization of this compound be performed?
- Analytical Techniques :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and NH2 groups (δ ~5.7–6.1 ppm, exchangeable). Substituents like methyl groups appear as singlets (δ ~2.5 ppm) .
- HRMS : Accurate mass determination confirms molecular formulas (e.g., [M+H]+ calculated for C₈H₁₀N₅: 176.0933; experimental: 176.0935) .
- Melting Points : Ranges from 120°C to 250°C depending on substitution patterns .
Q. What basic biological activities are associated with this compound?
- Kinase Inhibition : The 2-NH2 group is critical for binding to kinase active sites. For example, analogs lacking 2-NH2 show reduced potency against tyrosine kinases (EGFR, VEGFR2) compared to 2-amino derivatives .
- Anticancer Screening : Derivatives are evaluated in cytotoxicity assays (e.g., MTT) against cancer cell lines (IC50 values typically <10 μM for active compounds) .
Advanced Research Questions
Q. How does the 5-methyl substitution influence the compound’s biochemical interactions?
- Mechanistic Insight : The 5-methyl group enhances steric bulk, improving selectivity for kinases with hydrophobic active-site pockets. Molecular docking studies reveal that methyl substitution reduces off-target binding to non-kinase enzymes (e.g., CDK2 vs. CDK4) .
- Data Validation : Comparative assays using 5-H, 5-ethyl, and 5-aryl analogs demonstrate that methyl optimizes both potency (IC50 ~50 nM) and solubility (logP ~2.5) .
Q. What experimental designs resolve contradictions in activity data across analogs?
- Case Study : Discrepancies in EGFR inhibition (e.g., 5-methyl vs. 5-ethyl derivatives) can arise from crystallographic differences in binding modes. To address this:
Perform X-ray crystallography of kinase-ligand complexes to map interactions.
Validate via isothermal titration calorimetry (ITC) to measure binding affinity.
Use structure-activity relationship (SAR) models to predict optimal substituents .
Q. How can regioselective functionalization at the 4- and 7-positions be achieved?
- Synthetic Challenges : Competing reactivity at N(7) and C(4) requires careful selection of protecting groups. For example:
- Stepwise Protection : Boc protection at N(7) directs electrophilic substitution to C(4). Subsequent deprotection enables N-alkylation or acylation .
- Microwave-Assisted Reactions : Accelerate coupling at C(4) with Pd(OAc)₂/XPhos catalysts, reducing side-product formation .
Q. What strategies improve metabolic stability in vivo?
- Approaches :
- Deuterium Incorporation : Replace labile C-H bonds (e.g., methyl groups) with C-D to slow oxidative metabolism.
- Prodrug Design : Mask NH2 groups as esters or carbamates to enhance bioavailability .
- Validation : Pharmacokinetic studies in rodents show t₁/₂ extension from 2.1 h (parent) to 5.8 h (deuterated analog) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
